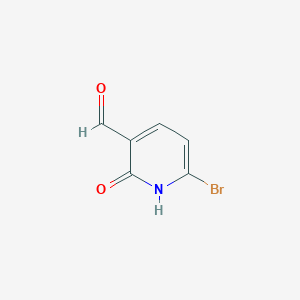
6-Bromo-2-hydroxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-hydroxynicotinaldehyde is a chemical compound with the CAS Number: 1289118-74-6 . It has a molecular weight of 202.01 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2-hydroxynicotinaldehyde . Its InChI Code is 1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) .Physical And Chemical Properties Analysis
6-Bromo-2-hydroxynicotinaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Photolabile Protecting Group for Aldehydes and Ketones :
- 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, related to 6-Bromo-2-hydroxynicotinaldehyde, has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This application is significant in photochemical studies where controlled release of protected compounds is required (Lu et al., 2003).
DPPH Radical Scavenging Activity :
- Bromophenols isolated from marine red algae, including compounds related to 6-Bromo-2-hydroxynicotinaldehyde, have been found to exhibit potent DPPH radical scavenging activity. This suggests potential antioxidant applications (Li et al., 2008).
Thermotropic Dendrimers Synthesis :
- The compound has been utilized in the synthesis and characterization of thermotropic dendrimers. These dendrimers have applications in the field of materials science, particularly in the development of novel polymeric materials (Percec et al., 1994).
Anaerobic Transformation of Halogenated Aromatic Aldehydes :
- Research on the anaerobic transformation of halogenated aromatic aldehydes, including 6-bromovanillin (a compound similar to 6-Bromo-2-hydroxynicotinaldehyde), has revealed the synthesis of corresponding carboxylic acids as principal metabolites. This study contributes to the understanding of environmental degradation processes of halogenated compounds (Neilson et al., 1988).
Preconcentration of Trace Amounts of Copper(II) Ions :
- A Schiff base ionophore synthesized from a compound related to 6-Bromo-2-hydroxynicotinaldehyde has been used for the preconcentration of trace amounts of copper(II) ions, demonstrating its utility in analytical chemistry and environmental monitoring (Fathi & Yaftian, 2009).
Synthesis of Tetra-Nuclear Macrocyclic Zn(II) Complex :
- The synthesis of a tetra-nuclear macrocyclic Zn(II) complex using a derivative of 6-Bromo-2-hydroxynicotinaldehyde highlights its application in the field of coordination chemistry and catalysis (Wang et al., 2021).
Pd-Catalyzed γ-C(sp3)-H Arylation of Free Amines :
- Utilizing 2-hydroxynicotinaldehyde as a catalytic transient directing group, a Pd(II)-catalyzed γ-C(sp3)-H arylation of primary amines has been achieved. This showcases its role in facilitating complex organic transformations (Wu et al., 2016).
Antioxidant Activity of Bromophenols :
- Studies on bromophenols, structurally related to 6-Bromo-2-hydroxynicotinaldehyde, have demonstrated their cellular antioxidant activity, suggesting potential biomedical applications (Olsen et al., 2013).
Safety And Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-bromo-2-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDHHKVTOUVAHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-hydroxynicotinaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)
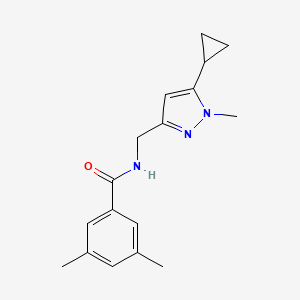
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)
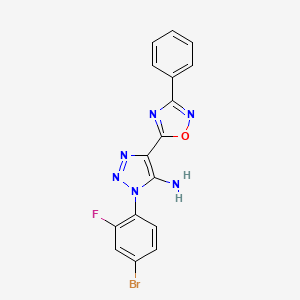
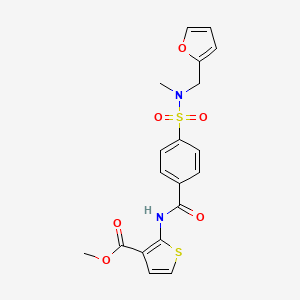
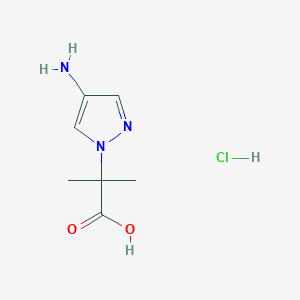
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)
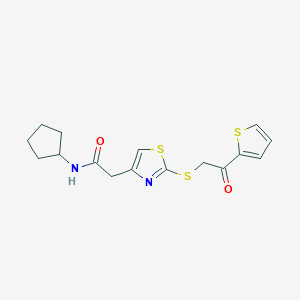
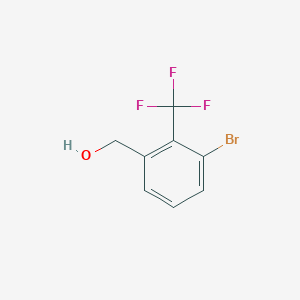
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
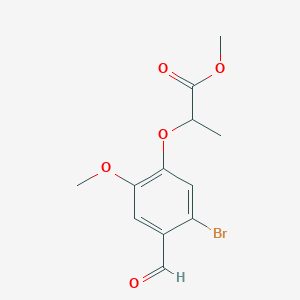
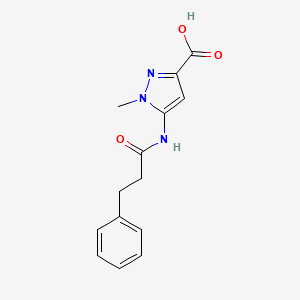
![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)